molecular formula C5H11NO2 B2638546 trans-4-Methoxy-3-pyrrolidinol CAS No. 473298-19-0

trans-4-Methoxy-3-pyrrolidinol

Cat. No. B2638546
CAS RN: 473298-19-0
M. Wt: 117.148
InChI Key: NLVZYRDCKUFONR-WHFBIAKZSA-N
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Description

Physical And Chemical Properties Analysis

“trans-4-Methoxy-3-pyrrolidinol” is a solid compound . Its SMILES string is O [C@H]1CNC [C@@H]1OC.Cl . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. This review highlights bioactive molecules with target selectivity featuring the pyrrolidine ring and its derivatives, including pyrrolidine-2-one and pyrrolidine-2,5-diones. It covers synthetic strategies, functionalization of preformed pyrrolidine rings, and the impact of stereogenicity on biological activity, providing a comprehensive view of the role of pyrrolidine and its derivatives in drug discovery (Li Petri et al., 2021).

Corrosion Inhibition by Quinoline Derivatives

Quinoline derivatives, including those with methoxy groups like trans-4-Methoxy-3-pyrrolidinol, are known for their anticorrosive properties. These compounds effectively adsorb onto metallic surfaces, forming stable chelating complexes through coordination bonding. This inhibits metallic corrosion, highlighting the application of methoxy-substituted quinoline derivatives in protecting materials against corrosion. The review details the effectiveness of these compounds as anticorrosive agents and explores various aspects of corrosion inhibition, emphasizing the green corrosion inhibitors (Verma et al., 2020).

Hybrid Catalysts in Organic Synthesis

The synthesis of complex organic compounds often employs hybrid catalysts, including those that might involve pyrrolidinol derivatives as intermediates or catalysts themselves. This review focuses on the use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, demonstrating the broad applicability of pyrrolidine derivatives in creating bioactive compounds. It covers synthetic pathways and highlights the role of various catalysts, including organocatalysts and metal catalysts, in facilitating these reactions (Parmar et al., 2023).

properties

IUPAC Name

(3S,4S)-4-methoxypyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVZYRDCKUFONR-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CNC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Methoxy-3-pyrrolidinol

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